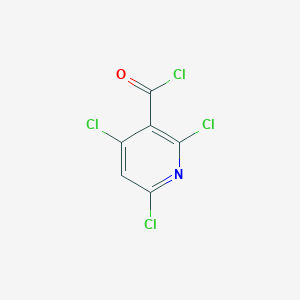
2-Amino-1-(3-hydroxyphenyl)-1-propanone
Overview
Description
2-Amino-1-(3-hydroxyphenyl)-1-propanone: is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylpropanone and contains both an amino group and a hydroxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One of the methods involves the use of carboligase to convert 3-hydroxybenzaldehyde and pyruvate into an acyloin intermediate.
Industrial Production Methods: Industrial production methods often involve the use of catalytic hydrogenation and enzymatic processes to ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form 2-amino-1-(3-hydroxyphenyl)-1-propanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of 2-amino-1-(3-hydroxyphenyl)-1-propanol.
Substitution: Formation of various substituted phenylpropanones.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of hypotension .
Industry:
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-hydroxyphenyl)-1-propanone involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymatic reactions, leading to the formation of bioactive compounds. The molecular targets and pathways involved include various enzymes in the phenylpropanoid pathway .
Comparison with Similar Compounds
2-Amino-1-(3-hydroxyphenyl)-1-propanol: Similar structure but with an alcohol group instead of a ketone.
3-Amino-1-(3-hydroxyphenyl)-1-propanone: Similar structure but with the amino group in a different position.
Uniqueness: 2-Amino-1-(3-hydroxyphenyl)-1-propanone is unique due to its specific arrangement of functional groups, which allows it to participate in a variety of chemical reactions and biological processes. Its dual functionality (amino and hydroxy groups) makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-amino-1-(3-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHAQYRJHHWTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















